molecular formula C14H19Cl2N3O2 B7173490 1-[1-[(3,4-Dichlorophenyl)methyl]piperidin-4-yl]-3-methoxyurea

1-[1-[(3,4-Dichlorophenyl)methyl]piperidin-4-yl]-3-methoxyurea

Cat. No.: B7173490
M. Wt: 332.2 g/mol
InChI Key: YHJURNLMLJEYRN-UHFFFAOYSA-N
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Description

1-[1-[(3,4-Dichlorophenyl)methyl]piperidin-4-yl]-3-methoxyurea is a synthetic organic compound known for its diverse applications in scientific research. This compound features a piperidine ring substituted with a 3,4-dichlorophenylmethyl group and a methoxyurea moiety, making it a molecule of interest in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-[(3,4-Dichlorophenyl)methyl]piperidin-4-yl]-3-methoxyurea typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Substitution with 3,4-Dichlorophenylmethyl Group: The piperidine ring is then substituted with a 3,4-dichlorophenylmethyl group using a Friedel-Crafts alkylation reaction.

    Introduction of Methoxyurea Moiety: Finally, the methoxyurea group is introduced through a reaction with methoxyisocyanate under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[1-[(3,4-Dichlorophenyl)methyl]piperidin-4-yl]-3-methoxyurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-[1-[(3,4-Dichlorophenyl)methyl]piperidin-4-yl]-3-methoxyurea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study receptor-ligand interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[1-[(3,4-Dichlorophenyl)methyl]piperidin-4-yl]-3-methoxyurea involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

  • 1-[1-[(3,4-Dichlorophenyl)methyl]piperidin-4-yl]-3-ethoxyurea
  • 1-[1-[(3,4-Dichlorophenyl)methyl]piperidin-4-yl]-3-butoxyurea

Comparison: Compared to its analogs, 1-[1-[(3,4-Dichlorophenyl)methyl]piperidin-4-yl]-3-methoxyurea may exhibit unique properties such as higher binding affinity to certain receptors or enhanced stability under specific conditions. These differences highlight its potential advantages in various applications.

Properties

IUPAC Name

1-[1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl]-3-methoxyurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19Cl2N3O2/c1-21-18-14(20)17-11-4-6-19(7-5-11)9-10-2-3-12(15)13(16)8-10/h2-3,8,11H,4-7,9H2,1H3,(H2,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHJURNLMLJEYRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CONC(=O)NC1CCN(CC1)CC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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